molecular formula C8H9N3O4 B3103909 [Methyl(3-nitropyridin-2-yl)amino]acetic acid CAS No. 145323-47-3

[Methyl(3-nitropyridin-2-yl)amino]acetic acid

Cat. No.: B3103909
CAS No.: 145323-47-3
M. Wt: 211.17 g/mol
InChI Key: WKGQWRPZFLCPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[Methyl(3-nitropyridin-2-yl)amino]acetic acid” is a chemical compound with the CAS Number: 145323-47-3 . It has a molecular weight of 211.18 and its molecular formula is C8 H9 N3 O4 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3O4/c1-10 (5-7 (12)13)8-6 (11 (14)15)3-2-4-9-8/h2-4H,5H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.176 and a molecular formula of C8 H9 N3 O4 .

Scientific Research Applications

Synthesis of Anticancer Agents

  • Anticancer Applications : Various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 3-nitropyridines, have been studied for their effects on cell proliferation and survival in cancer models. One study found that these compounds impact the proliferation and mitotic index of cultured L1210 cells and the survival of mice with P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Development of Fluorescent Probes

  • Fluorescent Probes for Metal Detection : A study designed and synthesized fluorescent compounds based on 2-aminoethylpyridine, which showed enhanced fluorescence upon interaction with Fe3+ ions. This indicates potential applications in detecting and estimating trace amounts of Fe3+ and Hg2+ in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Research into the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates was conducted, demonstrating a method to access new nitrogen-containing scaffolds. This can have implications in the development of new chemical entities for various applications (Henry, Haupt, & Turner, 2009).

Structural and Vibrational Studies

  • Molecular and Crystal Structure Analysis : Studies on the crystal structures of various 2-amino-4-methyl-3-nitropyridine derivatives provided insights into their molecular conformations. This type of research is crucial for understanding the physical and chemical properties of these compounds (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).

Biological Activity of Derivatives

  • Thiosemicarbazone Derivatives for Cancer Treatment : The synthesis and evaluation of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were explored. These compounds showed significant activity as inhibitors of ribonucleotide reductase and demonstrated antineoplastic activity against leukemia in vitro and in vivo (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as safety precautions for handling and storage.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by [Methyl(3-nitropyridin-2-yl)amino]acetic acid are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Properties

IUPAC Name

2-[methyl-(3-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-10(5-7(12)13)8-6(11(14)15)3-2-4-9-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGQWRPZFLCPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
[Methyl(3-nitropyridin-2-yl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.